molecular formula C6H12O B1329814 2-Hexanone-1,1,1,3,3-d5 CAS No. 4840-82-8

2-Hexanone-1,1,1,3,3-d5

Cat. No.: B1329814
CAS No.: 4840-82-8
M. Wt: 105.19 g/mol
InChI Key: QQZOPKMRPOGIEB-ZTIZGVCASA-N
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Description

2-Hexanone-1,1,1,3,3-d5 is a deuterated form of 2-Hexanone, also known as Methyl Pentyl Ketone. This compound is characterized by the replacement of five hydrogen atoms with deuterium atoms, giving it the molecular formula C6H7D5O. It is a colorless liquid with a pungent odor and is used primarily in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-Hexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using similar deuteration techniques as in laboratory synthesis. The process involves careful control of reaction conditions to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

2-Hexanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides and amines

Major Products Formed

Scientific Research Applications

2-Hexanone-1,1,1,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Hexanone-1,1,1,3,3-d5 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the isotope effect. This effect is particularly useful in studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-Hexanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

    2-Hexanone: The non-deuterated form, used in similar applications but without the isotopic labeling benefits.

    2-Pentanone-1,1,1,3,3-d5: Another deuterated ketone with similar applications but different chain length.

    2-Heptanone-1,1,1,3,3-d5: A longer-chain deuterated ketone with similar properties .

This compound’s uniqueness lies in its specific isotopic composition, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms.

Properties

IUPAC Name

1,1,1,3,3-pentadeuteriohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZOPKMRPOGIEB-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964064
Record name (1,1,1,3,3-~2~H_5_)Hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-82-8
Record name 2-Hexanone-1,1,1,3,3-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone-1,1,1,3,3-d5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,1,3,3-~2~H_5_)Hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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